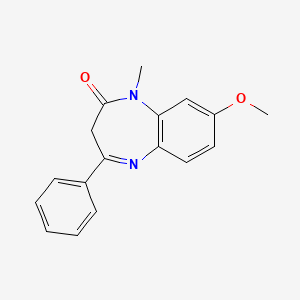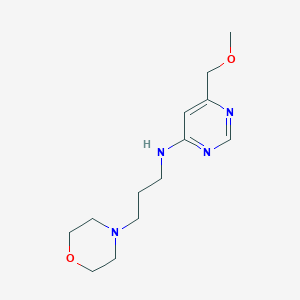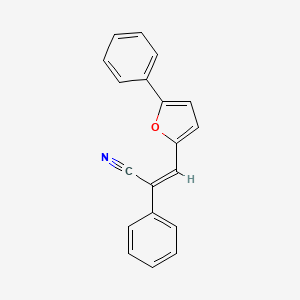
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its effects on the central nervous system. This compound has been shown to have a range of biochemical and physiological effects, and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Antianxiety and Antimicrobial Agents
- Benzodiazepine derivatives, including 8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, have been studied for their potential as antianxiety agents. For instance, a study synthesized a series of related compounds and evaluated their antipentylenetetrazole activity, suggesting their potential in anxiety treatment (Ogata et al., 1977).
- These compounds have also been explored for their antimicrobial properties. For example, certain benzothiazepine derivatives and their ribofuranosides were synthesized and screened for antimicrobial activity (Singh et al., 2002).
Pharmacological Properties and Synthesis
- Research has been conducted to understand the pharmacological properties of benzodiazepine derivatives, focusing on effects like coronary vasodilator activity. The vasodilator action of certain isomers was found to be stereospecific, indicating a direct action on blood vessels (Nagao et al., 1972).
- Several methods have been developed for the synthesis of new benzodiazepine derivatives. These methods aim to optimize the medicinal properties of these compounds, including their antimicrobial activities (Sharma et al., 1997).
Neurological Applications
- Research has explored the potential of benzodiazepine derivatives as dopamine antagonists, evaluating them for potential neuroleptic activity. This includes the synthesis of specific compounds and their evaluation in animal models (Ellefson et al., 1980).
- Another study synthesized a group of benzodiazepinones and assessed them as antagonists for AMPA receptors, a type of glutamate receptor in the brain. These compounds showed potential as noncompetitive, allosteric inhibitors, suggesting therapeutic potential as anticonvulsants and neuroprotectants (Wang et al., 1998).
Additional Applications
- Benzodiazepine derivatives have also been studied for their potential as corrosion inhibitors in industrial applications. For example, certain synthesized benzothiazepines showed good corrosion protection properties on mild steel in acid medium, indicating their potential utility in materials science and engineering (Sasikala et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for benzodiazepine derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on their structure . The therapeutic potential of these compounds in treating various conditions such as CNS disturbances, seizures, anxiety, panic, agitation, and insomnia is also a promising area of research .
Propiedades
IUPAC Name |
8-methoxy-1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19-16-10-13(21-2)8-9-14(16)18-15(11-17(19)20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPSGXVDOYTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)

amino]-2-phenylacetamide](/img/structure/B5523269.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)

![(1R*,5R*)-6-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)


![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
